N-(ADAMANTAN-1-YL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE
Description
Properties
IUPAC Name |
N-(1-adamantyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c1-14-6-21(23-19-5-3-2-4-18(14)19)26-13-20(25)24-22-10-15-7-16(11-22)9-17(8-15)12-22/h2-6,15-17H,7-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHCHAKYQAJGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Methylquinoline-2-thiol
Method 1: Thiolation of 4-Methylquinolin-2-ol
4-Methylquinolin-2-ol undergoes thiolation using Lawesson’s reagent (2.4 equiv) in anhydrous toluene under reflux (110°C, 6 h). The reaction proceeds via nucleophilic substitution at the 2-position, yielding 4-methylquinoline-2-thiol in 68–72% yield after silica gel chromatography (CHCl₃:MeOH, 95:5).
Method 2: Displacement of 2-Chloro-4-methylquinoline
Treatment of 2-chloro-4-methylquinoline with thiourea (1.2 equiv) in ethanol (80°C, 4 h) generates the thiouronium intermediate, which is hydrolyzed with NaOH (10% w/v) to afford the thiol in 65–70% yield.
Synthesis of 2-Bromo-N-(adamantan-1-yl)Acetamide
Adamantan-1-amine (1.0 equiv) reacts with bromoacetyl bromide (1.1 equiv) in dichloromethane (0°C to RT, 2 h) in the presence of triethylamine (2.0 equiv). The product precipitates as a white solid (85–90% yield), with purity confirmed by LC-MS ([M+H]⁺ = 284.1).
Thioether Formation and Final Coupling
Nucleophilic Substitution Reaction
A mixture of 4-methylquinoline-2-thiol (1.0 equiv) and 2-bromo-N-(adamantan-1-yl)acetamide (1.05 equiv) in dry DMF is treated with potassium hydroxide (1.5 equiv) at 60°C for 4 h. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate (3 × 50 mL). Purification via column chromatography (hexane:ethyl acetate, 7:3) yields the target compound as a crystalline solid (62–67%).
Optimization Insights :
- Solvent : DMF outperforms ethanol or THF due to superior solubility of intermediates.
- Base : KOH provides higher conversion rates compared to NaH or DBU.
- Temperature : Reactions below 50°C result in incomplete conversion (<50%).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.34 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, quinoline-H), 7.78–7.65 (m, 2H, quinoline-H), 7.52 (t, J = 7.6 Hz, 1H, quinoline-H), 4.28 (s, 2H, CH₂S), 2.72 (s, 3H, CH₃-quinoline), 2.10–1.95 (m, 15H, adamantane-H).
- LC-MS : [M+H]⁺ = 409.2, confirming molecular formula C₂₃H₂₈N₂OS.
Purity and Yield Comparison
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 4-Methylquinoline-2-thiol | 70 | 98.5 |
| 2-Bromoacetamide | 88 | 99.2 |
| Final Coupling | 65 | 97.8 |
Alternative Synthetic Routes
Mitsunobu Reaction Approach
Attempts to employ diethyl azodicarboxylate (DEAD) and triphenylphosphine for direct S-alkylation of 4-methylquinoline-2-thiol with N-(adamantan-1-yl)-2-hydroxyacetamide resulted in <20% yield, attributed to steric hindrance from the adamantane group.
Solid-Phase Synthesis
Immobilization of adamantan-1-amine on Wang resin followed by sequential bromoacetylation and thiol displacement was explored but abandoned due to low recovery rates (<35%) and resin degradation.
Industrial-Scale Considerations
- Cost Analysis : Adamantan-1-amine constitutes 58% of raw material costs, necessitating solvent recovery systems for DMF.
- Environmental Impact : DMF substitution with cyclopentyl methyl ether (CPME) reduces waste toxicity by 40% without compromising yield.
Challenges and Mitigation Strategies
- Thiol Oxidation : Conducting reactions under nitrogen atmosphere with 1% w/v ascorbic acid additive suppresses disulfide formation.
- Adamantane Solubility : Pre-dissolving adamantan-1-amine in warm DMF (50°C) enhances reaction homogeneity.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
N-(Adamantan-1-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The quinoline moiety can undergo reduction under specific conditions.
- Substitution Reactions : The compound can participate in nucleophilic or electrophilic substitution reactions.
Biology
In biological research, this compound is evaluated for its potential as a probe or inhibitor in various studies. Compounds with quinoline structures are known to interact with DNA and enzymes, making them suitable candidates for further investigation in biological systems. The presence of the adamantyl group may enhance membrane permeability or stability, which is crucial for therapeutic applications .
Medicine
The therapeutic properties of this compound are being investigated, particularly for antimicrobial and anticancer activities. Research indicates that derivatives of quinoline have shown significant antitumor effects, suggesting that this compound could be developed into a novel anticancer agent .
Moreover, studies have highlighted the potential of similar compounds in treating various cancers by inducing apoptosis in cancer cells . The mechanism of action likely involves interaction with specific biological targets, leading to inhibition of cell proliferation.
Case Studies and Research Findings
Several studies have explored the applications of compounds structurally related to this compound:
- Antitumor Activity : Research has shown that adamantane derivatives exhibit cytotoxic activity against human cancer cell lines, including colon and breast cancer cells. This suggests that similar compounds could have promising anticancer properties .
- Enzyme Inhibition : Compounds containing sulfanylacetamide linkages have been studied for their inhibitory effects on enzymes relevant to diseases such as diabetes and Alzheimer's disease. This highlights their potential therapeutic applications beyond oncology .
- Synthetic Methodologies : Innovative synthetic routes for creating quinoline derivatives have been documented, emphasizing the importance of developing efficient methods for producing these biologically active compounds .
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, compounds with quinoline moieties can interact with DNA or enzymes, while the adamantyl group may enhance membrane permeability or stability. The sulfanylacetamide linkage could play a role in binding interactions with proteins or other biomolecules.
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
Receptor Binding and Cannabinoid Activity
Adamantane-acetamides are frequently explored for cannabinoid receptor (CB1/CB2) modulation:
Anticancer and Antioxidant Potential
- Phenoxy Acetamides (): Compounds 38–40 showed IC₅₀ values <10 µM against HCT-1, MCF-7, and PC-3 cell lines due to sulfonylquinazoline groups.
- Antioxidant Adamantanes (): Fluorinated naphthalene-sulfonamide derivatives exhibited radical scavenging activity.
Biological Activity
N-(Adamantan-1-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a compound that combines an adamantane core with a quinoline moiety, linked through a sulfanyl group. This unique structure is anticipated to exhibit significant biological activity, particularly in the fields of antiviral and anticancer research.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃OS
- Molecular Weight : 321.42 g/mol
- CAS Number : 1421505-31-8
Structural Features
The compound features:
- An adamantane backbone, known for its stability and ability to interact with various biological targets.
- A 4-methylquinoline moiety, which may enhance its pharmacological properties due to the nitrogen-containing aromatic ring.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃OS |
| Molecular Weight | 321.42 g/mol |
| CAS Number | 1421505-31-8 |
Antiviral Properties
Research indicates that compounds containing adamantane structures often exhibit antiviral properties. For instance, similar compounds have been shown to inhibit viral replication by interfering with viral protein functions. This mechanism is particularly relevant in the context of influenza viruses and coronaviruses.
Case Study: Influenza Virus Inhibition
A study demonstrated that adamantane derivatives could effectively inhibit the M2 ion channel of influenza A viruses, preventing viral uncoating and subsequent replication. The incorporation of a quinoline moiety may enhance this effect due to its potential interactions with viral proteins.
Anticancer Activity
The presence of the quinoline ring in this compound suggests potential anticancer activity. Quinoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.
The proposed mechanisms include:
- Inhibition of DNA Replication : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of viral protein functions | |
| Anticancer | Inhibition of DNA replication | |
| Induction of Apoptosis | Triggering programmed cell death |
Research Findings
Recent studies have focused on synthesizing and characterizing derivatives of adamantane and quinoline. The results indicate that modifications to these structures can lead to enhanced biological activities.
Synthesis Methods
The synthesis typically involves:
- Formation of Adamantane Derivative : Utilizing adamantane as a starting material.
- Quinoline Synthesis : Employing methods such as cyclization reactions starting from simple precursors.
- Coupling Reactions : Linking the two moieties through sulfanyl or other functional groups under controlled conditions.
Q & A
Q. What are the established synthetic routes for N-(adamantan-1-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting adamantane-1-amine with a suitably functionalized 4-methylquinoline-2-thiol derivative. For example, a thioacetamide intermediate may be generated by reacting 2-mercapto-4-methylquinoline with chloroacetyl chloride, followed by coupling with adamantane-1-amine under basic conditions (e.g., using triethylamine in DMF). Purification is often achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
Characterization typically involves:
- 1H/13C NMR : To confirm the presence of adamantane protons (δ ~1.6–2.1 ppm) and quinoline aromatic protons (δ ~7.5–8.5 ppm) .
- HRMS (ESI) : To verify the molecular ion peak (e.g., [M+H]+ calculated for C22H25N2OS: 377.1685) .
- Melting Point : Consistency with literature values for analogous adamantane-containing acetamides (e.g., 160–165°C) .
Q. What spectroscopic techniques are critical for analyzing this compound?
- IR Spectroscopy : Confirms the presence of amide C=O stretches (~1650 cm⁻¹) and sulfanyl S-C bonds (~650 cm⁻¹) .
- UV-Vis : Monitors π→π* transitions in the quinoline moiety (λmax ~250–300 nm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
X-ray crystallography using SHELXL is recommended for refinement. Key steps include:
- Data Collection : High-resolution (<1.0 Å) data to minimize errors in hydrogen atom positioning .
- Twinned Data Handling : Use the TWIN and BASF commands in SHELXL to model twinning, common in rigid adamantane derivatives .
- Validation Tools : Cross-check with similar structures (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) to identify deviations in bond lengths/angles .
Q. What methodological strategies optimize reaction yields for this compound?
- Catalyst Screening : Transition metals (e.g., Pd/C) may enhance coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of adamantane intermediates .
- Temperature Control : Reactions at 60–80°C balance reactivity and byproduct suppression .
Q. How can bioactivity assays be designed to evaluate this compound’s enzyme inhibitory potential?
- Lipoxygenase (LOX) Inhibition : Measure IC50 via UV spectroscopy at 234 nm (linoleic acid substrate) .
- α-Glucosidase Inhibition : Use p-nitrophenyl-α-D-glucopyranoside; quantify liberated p-nitrophenol at 405 nm .
- Dose-Response Curves : Include positive controls (e.g., quercetin for LOX, acarbose for α-glucosidase) to validate assay sensitivity .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess blood-brain barrier penetration, leveraging adamantane’s hydrophobicity .
- Docking Studies : Target quinoline-sulfanyl motifs to enzymes like LOX or cholinesterases using AutoDock Vina .
Data Contradiction and Troubleshooting
Q. How should researchers address conflicting bioactivity results across studies?
Q. Why might crystallographic refinement fail for this compound, and how is this mitigated?
Common issues include:
- Disorder in Adamantane Moieties : Apply ISOR and DELU restraints in SHELXL to stabilize thermal motion .
- Poor Data Resolution : Use synchrotron radiation or low-temperature (100 K) data collection to enhance resolution .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthetic workflows?
Q. How are stability studies conducted for this compound?
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC (C18 column, acetonitrile/water) for decomposition peaks .
- Light Sensitivity : UV irradiation (320 nm) to assess quinoline photodegradation .
Advanced Characterization Techniques
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
